molecular formula C16H16N2O4S B5812919 3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID

3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5812919
M. Wt: 332.4 g/mol
InChI Key: VCJJWOYJQWKTQT-UHFFFAOYSA-N
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Description

3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID is an organic compound that features a thiophene ring, an amide group, and a propanoic acid moiety

Preparation Methods

The synthesis of 3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Amide: The thiophene ring is first functionalized with an amide group. This can be achieved through the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide and a strong base.

    Coupling with Propanoic Acid: The final step involves coupling the functionalized thiophene with propanoic acid. This can be done using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID can be compared with other similar compounds, such as:

    Thiophene-2-carboxylic acid: Lacks the amide and propanoic acid groups, making it less versatile in certain applications.

    3-Methylthiophene: Lacks the amide and propanoic acid groups, limiting its biological activity.

    N-(3-Methyl-4-thiophenyl)acetamide: Similar structure but with an acetamide group instead of a propanoic acid moiety, which may affect its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[3-methyl-4-(thiophene-2-carbonylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-10-9-11(17-14(19)6-7-15(20)21)4-5-12(10)18-16(22)13-3-2-8-23-13/h2-5,8-9H,6-7H2,1H3,(H,17,19)(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJJWOYJQWKTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCC(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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